REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][C:10](OC)=O)=[CH:4][C:3]=1[NH:14][C:15](=[O:19])[O:16][CH2:17][CH3:18].C(=O)([O-])[O-].[K+].[K+].[CH:26]1(Br)[CH2:30]C[CH2:28][CH2:27]1.Cl>C(O)C>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:28][CH2:27][CH2:26][CH2:30]2)=[CH:4][C:3]=1[NH:14][C:15](=[O:19])[O:16][CH2:17][CH3:18] |f:1.2.3|
|
Name
|
Ethyl N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)carbamate
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)OC(=O)OC)NC(OCC)=O
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
by further stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while refluxing
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 ml×3 times)
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)NC(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.69 mmol | |
AMOUNT: MASS | 1.41 g | |
YIELD: PERCENTYIELD | 94.4% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |